Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-
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Overview
Description
Silanes are a class of chemical compounds that contain silicon atoms bonded to hydrogen or organic groups. They have been extensively used in various fields, including materials science, pharmaceuticals, and organic synthesis. Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, is a relatively new silane that has been investigated for its potential applications in organic synthesis.
Mechanism Of Action
The mechanism of action of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, in organic synthesis involves its ability to act as a nucleophile and a Lewis acid. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. It can also coordinate with metal ions, such as titanium and boron, to form stable complexes that can be used as catalysts in organic reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, on living organisms. However, it is known that silanes, in general, can react with water and form silanols, which can interact with biological molecules, such as proteins and DNA. This can potentially lead to toxic effects on living organisms.
Advantages And Limitations For Lab Experiments
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, has several advantages in organic synthesis. It is a stable and easy-to-handle reagent that can be used in a wide range of organic reactions. It can also be easily synthesized from commercially available starting materials. However, its main limitation is its potential toxicity to living organisms, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-. One direction is to investigate its potential applications in the synthesis of new organic compounds, such as chiral ligands and catalysts. Another direction is to study its interactions with biological molecules and its potential toxicity to living organisms. Additionally, further research is needed to optimize the synthesis method and to develop safer handling and disposal methods for the compound.
In conclusion, silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, is a promising compound that has potential applications in organic synthesis. Its mechanism of action involves its ability to act as a nucleophile and a Lewis acid. While it has several advantages in organic synthesis, its potential toxicity to living organisms requires careful handling and disposal. Future research directions include investigating its potential applications in the synthesis of new organic compounds and studying its interactions with biological molecules.
Synthesis Methods
The synthesis of silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-phenylpropyl alcohol in the presence of a base catalyst. The resulting product is a clear, colorless liquid with a boiling point of 180-182°C.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)-, has been investigated for its potential applications in organic synthesis. It has been used as a reagent in the synthesis of various organic compounds, including chiral amines, amino acids, and peptides. It has also been used as a protecting group for alcohols and amines in organic synthesis.
properties
CAS RN |
136116-42-2 |
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Product Name |
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)- |
Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-phenylpropoxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h8-12,14H,7H2,1-6H3 |
InChI Key |
QYWRJBZRXRTECD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
synonyms |
Silane, (1,1-dimethylethyl)dimethyl(1-phenylpropoxy)- |
Origin of Product |
United States |
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